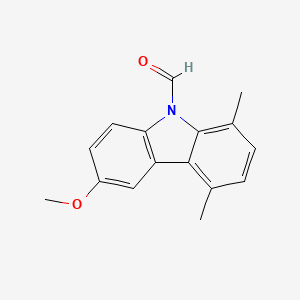
6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde” is a chemical compound with the CAS Number: 18028-57-4 . It has a molecular weight of 225.29 and its IUPAC name is 5,8-dimethyl-9H-carbazol-3-yl methyl ether . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde” is 1S/C15H15NO/c1-9-4-5-10(2)15-14(9)12-8-11(17-3)6-7-13(12)16-15/h4-8,16H,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form . Its molecular weight is 225.29 and its IUPAC name is 5,8-dimethyl-9H-carbazol-3-yl methyl ether .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Carbazole derivatives, including 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde, have shown significant biological activities, particularly in antimicrobial and antifungal applications . These compounds can be used to combat microbial infections, which is a leading cause of death worldwide .
Antitumor Properties
Carbazoles have been reported to display antitumor activities . This suggests that 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde could potentially be used in cancer research and treatment .
Antiepileptic Properties
Carbazoles also exhibit antiepileptic properties . This means that 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde could potentially be used in the development of new antiepileptic drugs .
Anti-inflammatory and Antioxidative Properties
Carbazoles have anti-inflammatory and antioxidative properties . This suggests that 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde could be used in the treatment of diseases associated with inflammation and oxidative stress .
Neuroprotective Properties
Carbazoles have neuroprotective properties . This suggests that 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde could potentially be used in the treatment of neurodegenerative diseases .
6. Applications in Light Emitting Diodes (LEDs) Fluorescent carbazole derivatives have found application in various areas like light emitting diodes . This suggests that 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde could potentially be used in the development of new LED technologies .
Applications in Photosensitive Biological Units
Carbazole derivatives have been used as potential photosensitive biological units . This suggests that 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde could potentially be used in biological research involving photosensitive units .
Applications in Photo-induced Electron Sensors
Carbazole derivatives have been used in photo-induced electron sensors . This suggests that 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde could potentially be used in the development of new sensor technologies .
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures for prevention, response, storage, and disposal .
Eigenschaften
IUPAC Name |
6-methoxy-1,4-dimethylcarbazole-9-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-10-4-5-11(2)16-15(10)13-8-12(19-3)6-7-14(13)17(16)9-18/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFJHZUIKUXSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)OC)N(C2=C(C=C1)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

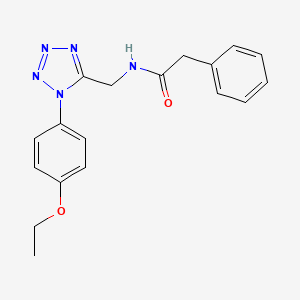
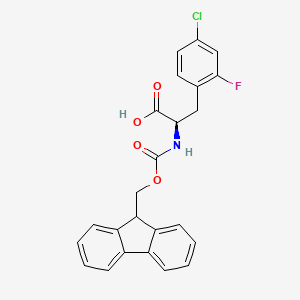
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2979355.png)
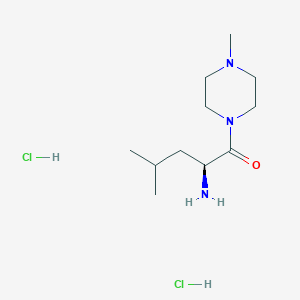
![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isobutyl-1H-benzo[d]imidazole](/img/structure/B2979357.png)

![1-[1-(4-Oxo-4-phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2979359.png)
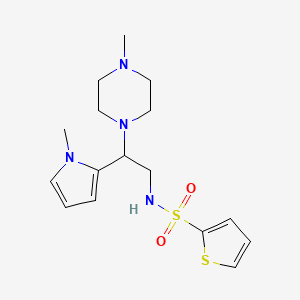

![5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B2979365.png)
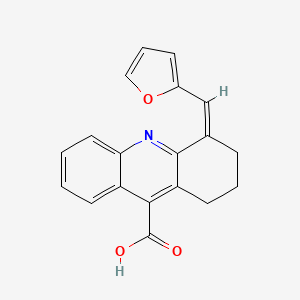
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2979369.png)
![2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2979370.png)
![N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2979372.png)